molecular formula C14H9ClFN B12930802 9-Chloro-3-fluoro-5-methylacridine CAS No. 88914-95-8

9-Chloro-3-fluoro-5-methylacridine

Cat. No.: B12930802
CAS No.: 88914-95-8
M. Wt: 245.68 g/mol
InChI Key: BUXZRVLEJYSSMT-UHFFFAOYSA-N
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Description

9-Chloro-3-fluoro-5-methylacridine is a heterocyclic compound belonging to the acridine family. It is characterized by the presence of chlorine, fluorine, and methyl substituents on the acridine core. The molecular formula of this compound is C14H9ClFN, and it has a molecular weight of 245.68 g/mol . Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-3-fluoro-5-methylacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 9-chloroacridine as a starting material, which undergoes fluorination and methylation reactions to yield the desired compound. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-3-fluoro-5-methylacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the chlorine or fluorine positions .

Scientific Research Applications

9-Chloro-3-fluoro-5-methylacridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Chloro-3-fluoro-5-methylacridine primarily involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and related enzymes, leading to inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells . Additionally, the compound may interact with specific molecular targets, such as topoisomerases and telomerases, further contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research in medicinal chemistry and material science .

Properties

CAS No.

88914-95-8

Molecular Formula

C14H9ClFN

Molecular Weight

245.68 g/mol

IUPAC Name

9-chloro-3-fluoro-5-methylacridine

InChI

InChI=1S/C14H9ClFN/c1-8-3-2-4-11-13(15)10-6-5-9(16)7-12(10)17-14(8)11/h2-7H,1H3

InChI Key

BUXZRVLEJYSSMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)F)Cl

Origin of Product

United States

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